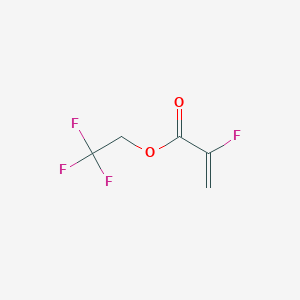

2,2,2-Trifluoroethyl-2-fluoroacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl-2-fluoroacrylate is a chemical compound known for its unique properties and applications in various fields. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis and polymer chemistry .

Mécanisme D'action

Target of Action

The primary target of 2,2,2-Trifluoroethyl-2-fluoroacrylate (FATRIFE) is the formation of poly(fluoroacrylate)s via radical copolymerization . The compound is used in conjunction with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Mode of Action

FATRIFE interacts with its targets through a process known as radical copolymerization . This process is initiated by tert-butyl peroxypivalate, leading to the formation of poly(FATRIFE-co-MAF) copolymers . The copolymerization involves a highly branched perfluorinated radical that releases a ˙CF3 radical, which then attacks the CH2 of FATRIFE .

Biochemical Pathways

The biochemical pathway involved in the action of FATRIFE is the radical copolymerization process . This process leads to the formation of poly(FATRIFE-co-MAF) copolymers with different molar compositions . The reactivity ratios of the FATRIFE and MAF monomer pair were determined, evidencing the formation of statistical copolymers .

Result of Action

The result of FATRIFE’s action is the formation of poly(FATRIFE-co-MAF) copolymers with tunable wettability and improved adhesion . These copolymers exhibit various glass transition temperatures (Tg) depending on their compositions . Their thermal stability increases with increasing FATRIFE content in the copolymer .

Action Environment

The action of FATRIFE can be influenced by environmental factors such as temperature and light conditions . For instance, the RAFT polymerization of FATRIFE was investigated under thermal conditions and light irradiation . Additionally, the storage temperature of FATRIFE is recommended to be between 28°C .

Analyse Biochimique

Biochemical Properties

It has been used in the radical copolymerization process to synthesize high polymer materials

Molecular Mechanism

It is known that the compound is involved in the radical copolymerization process

Temporal Effects in Laboratory Settings

It has been used in the RAFT polymerization process under thermal conditions and light irradiation . The compound showed controlled polymerization at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,2,2-Trifluoroethyl-2-fluoroacrylate typically involves the reaction of 2,2,2-trifluoroethyl acrylate with fluorinating agents under controlled conditions. One common method includes the reaction of 2,2,2-trifluoroethyl acrylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as distillation and purification to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroethyl-2-fluoroacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo radical polymerization to form poly(fluoroacrylate)s, which are used in coatings and adhesives.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically under basic conditions.

Major Products

Applications De Recherche Scientifique

2,2,2-Trifluoroethyl-2-fluoroacrylate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethyl acrylate: Similar in structure but lacks the additional fluorine atom, resulting in different reactivity and properties.

2,2,2-Trifluoroethyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to variations in polymerization behavior and final polymer properties.

Uniqueness

2,2,2-Trifluoroethyl-2-fluoroacrylate is unique due to the presence of both trifluoroethyl and fluoroacrylate groups, which impart distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized polymers and materials with enhanced performance characteristics .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl 2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXVPPNYSBFWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95243-61-1 |

Source

|

| Details | Compound: 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95243-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

172.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)

![2-(2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethan-1-ol](/img/structure/B2897486.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)

![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)

![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2897498.png)